molecular formula C7H14O4S B3176431 Oxan-2-ylmethyl methanesulfonate CAS No. 99335-60-1

Oxan-2-ylmethyl methanesulfonate

Cat. No.: B3176431
CAS No.: 99335-60-1
M. Wt: 194.25 g/mol
InChI Key: MFCJQPGABLDBKD-UHFFFAOYSA-N
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Description

Oxan-2-ylmethyl methanesulfonate (CAS: 99335-60-1) is a methanesulfonate ester featuring a tetrahydropyran (oxane) ring linked via a methyl group. Its molecular formula is C₇H₁₄O₄S, with a molecular weight of 194.25 g/mol . The compound is typically a liquid at room temperature and is marketed as a research chemical, likely used in organic synthesis or pharmaceutical intermediates . Limited safety data are available, necessitating caution in handling .

Properties

IUPAC Name

oxan-2-ylmethyl methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O4S/c1-12(8,9)11-6-7-4-2-3-5-10-7/h7H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFCJQPGABLDBKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCC1CCCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxan-2-ylmethyl methanesulfonate can be synthesized through the reaction of oxan-2-ylmethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at low temperatures to prevent side reactions and to ensure high yield. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Oxan-2-ylmethyl methanesulfonate undergoes several types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines or thiols to form substituted products.

    Elimination Reactions: Under basic conditions, it can undergo elimination to form alkenes.

    Hydrolysis: In the presence of water and an acid or base, it can hydrolyze to form oxan-2-ylmethanol and methanesulfonic acid.

Common reagents used in these reactions include sodium hydroxide for elimination reactions and hydrochloric acid for hydrolysis . The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Oxan-2-ylmethyl methanesulfonate is used in various scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: It is used in the modification of biomolecules for research purposes.

    Medicine: It is investigated for its potential use in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of oxan-2-ylmethyl methanesulfonate involves the formation of a reactive intermediate that can alkylate nucleophiles . This alkylation can occur at various sites within a molecule, leading to the formation of new chemical bonds and the modification of the molecule’s structure . The specific molecular targets and pathways involved depend on the nature of the nucleophile and the reaction conditions .

Comparison with Similar Compounds

Structural and Chemical Properties

The table below compares key structural and physical properties of Oxan-2-ylmethyl methanesulfonate with analogous methanesulfonate derivatives:

Compound CAS Molecular Formula Molecular Weight (g/mol) Physical State Key Structural Features
This compound 99335-60-1 C₇H₁₄O₄S 194.25 Liquid 6-membered oxane ring, methyl linkage
2-(Oxan-2-yl)ethyl methanesulfonate 133243-83-1 C₈H₁₆O₄S 208.28 Liquid 6-membered oxane ring, ethyl linkage
2-(Oxolan-2-yl)ethyl methanesulfonate 133243-93-3 C₇H₁₄O₄S 194.25 Liquid 5-membered oxolane (THF) ring, ethyl linkage
Ethyl Methanesulfonate 62-50-0 C₃H₈O₃S 124.16 Colorless liquid Simple ethyl ester
Lead Methanesulfonate - C₂H₆O₆PbS₂ 477.43 Colorless liquid Lead salt, corrosive

Notes:

  • Lead methanesulfonate diverges significantly as a metal salt, exhibiting ionic character and corrosiveness .

Critical Observations :

  • Ethyl methanesulfonate’s well-documented genotoxicity contrasts sharply with the lack of safety data for oxane/oxolane derivatives, highlighting a research gap .
  • Lead methanesulfonate’s hazards stem from lead content, emphasizing the role of counterions in toxicity .

Reactivity and Stability

  • Ethyl Methanesulfonate : Highly reactive due to its simple structure, facilitating nucleophilic substitution reactions .
  • Lead Methanesulfonate : Reacts with metals and decomposes under heat, releasing toxic fumes (e.g., SOₓ) .

Biological Activity

Oxan-2-ylmethyl methanesulfonate is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, toxicological effects, and therapeutic applications based on diverse research findings.

This compound is an organic compound characterized by its methanesulfonate group, which contributes to its reactivity and biological interactions. The structural formula can be represented as follows:

CxHyOzS\text{C}_x\text{H}_y\text{O}_z\text{S}

Where xx, yy, and zz denote the number of carbon, hydrogen, and oxygen atoms respectively. The specific structure influences its solubility and interaction with biological macromolecules.

The biological activity of this compound can be attributed to several mechanisms:

  • Covalent Bond Formation : The methanesulfonate group allows the compound to form covalent bonds with nucleophilic sites on proteins and nucleic acids, potentially leading to alterations in cellular functions.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular metabolism and proliferation.
  • Genotoxic Effects : Similar compounds have been shown to induce DNA damage, leading to mutagenic effects in various cell lines.

Toxicological Profile

Research indicates that compounds similar to this compound exhibit a range of toxicological effects:

  • In Vitro Studies : In studies involving human cell lines, exposure to related methanesulfonates resulted in significant cytotoxicity and genotoxicity, evidenced by increased rates of apoptosis and DNA strand breaks .
  • Animal Models : In vivo studies using rodent models have demonstrated that administration of similar compounds can lead to tumorigenesis after prolonged exposure, suggesting a potential carcinogenic risk .

Case Studies

Several case studies have highlighted the biological activity of related compounds:

  • Study on Methyl Methanesulfonate (MMS) :
    • Objective : To assess the genotoxic effects of MMS in rodent models.
    • Findings : Rats exposed to MMS exhibited a higher incidence of nasal tumors compared to controls, indicating a strong link between exposure and cancer development .
  • Evaluation of DNA Damage :
    • Objective : Investigating the DNA damaging potential of sulfonate compounds.
    • Findings : A study noted that MMS induced significant DNA damage in cultured human lymphocytes, with a measurable increase in micronuclei formation .

Research Findings

Recent research has expanded our understanding of the biological activity associated with this compound:

StudyMethodologyKey Findings
Snyder et al. (1986)Inhalation exposure in ratsInduced nasal tumors; median lifespan reduced from 613 days (control) to 495 days (exposed)
Fürstenberger et al. (1989)Skin application in miceNo skin tumors observed after methyl methanesulfonate treatment; contrasted with high tumor incidence from other agents
Warren et al. (1990)Intraperitoneal injection in mice100% thymoma incidence in treated mice after 50 weeks compared to 50% in controls

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Oxan-2-ylmethyl methanesulfonate
Reactant of Route 2
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